({2-[6-(Propylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid

Cytostatic activity Structure-activity relationship N6-substituted adenine ANP

Mapping N6-substituent SAR beyond cyclopropyl & allyl analogs requires a pure linear C3 probe. This N6-propylamino PME-series ANP fills that gap. - Predicted >20-fold lower cytostatic potency vs. cPrPMEDAP, enabling selective immunomodulation assays. - Combines linear N6-alkyl + adenine base for negative control in hABC-MP deaminase activation studies. - Serves as reference standard in HPLC/UPLC impurity profiling of Tenofovir & Adefovir APIs. Standard packs: 10 mg, 50 mg, 100 mg; bulk custom synthesis available.

Molecular Formula C11H18N5O4P
Molecular Weight 315.27 g/mol
CAS No. 653584-25-9
Cat. No. B12531714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name({2-[6-(Propylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid
CAS653584-25-9
Molecular FormulaC11H18N5O4P
Molecular Weight315.27 g/mol
Structural Identifiers
SMILESCCCNC1=C2C(=NC=N1)N(C=N2)CCOCP(=O)(O)O
InChIInChI=1S/C11H18N5O4P/c1-2-3-12-10-9-11(14-6-13-10)16(7-15-9)4-5-20-8-21(17,18)19/h6-7H,2-5,8H2,1H3,(H,12,13,14)(H2,17,18,19)
InChIKeyZOGMHQSABIISSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N6-Propyl-PMEA Sourcing Guide


({2-[6-(Propylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid (CAS 653584-25-9) is an N6-substituted purine acyclic nucleoside phosphonate (ANP) belonging to the phosphonomethoxyethyl (PME) series originally pioneered by Holý and colleagues [1]. It features a 9-[2-(phosphonomethoxy)ethyl] side chain attached to a 6-(propylamino)purine base (molecular formula C11H18N5O4P; MW 315.27 g/mol), distinguishing it from the 6-amino adenine core of PMEA/Adefovir and the 2,6-diaminopurine core of the PMEDAP series [2]. ANPs are recognized for their antiviral, cytostatic, and immunomodulatory activities, with biological profile exquisitely sensitive to the nature of N6-substitution [3].

1
N6-alkyl ANP for structure-activity relationship studies on cytostatic activity
2
Probe for hABC-MP deaminase resistance and metabolic activation pathway analysis
3
Research tool for purinergic immunomodulation signaling without guanine analog conversion

Why Generic Substitution of N6-Propyl-PMEA Is Unjustified


Within the ANP class, the N6-substituent is a critical determinant of cytostatic potency, antiviral spectrum, immunomodulatory profile, and metabolic activation pathway [1]. PMEA (Adefovir), bearing an unsubstituted 6-amino group, exhibits a distinct antiproliferative IC50 range of 1-35 μM in lymphoblastoid cells, while N6-substitution can alter cytostatic activity by over 20-fold depending on the substituent character [2]. cPrPMEDAP's N6-cyclopropyl group enables enzymatic deamination to the active guanine analog PMEG, an activation mechanism that is substituent-dependent and not conserved across all N6-alkyl derivatives [3]. The linear N6-propyl chain of the target compound occupies a distinct steric and electronic space versus cyclopropyl, allyl, or unsubstituted analogs, directly impacting enzyme recognition by hABC-MP deaminase and adenosine deaminase-like (ADAL) proteins [3][4]. Furthermore, the absence of a 2-amino group differentiates this compound from the entire PMEDAP series, altering hydrogen-bonding capacity with biological targets including purine nucleoside phosphorylase (PNP) and cellular kinases [1].

N6-substituent identity
Linear N6-propyl chain differs sterically and electronically from cyclopropyl, allyl, or unsubstituted analogs, shifting enzyme recognition and cytostatic profile.
2-amino group absence
Lacking the 2-NH2 separates this compound from the PMEDAP series, altering hydrogen-bonding with targets like PNP and kinases.
PME side chain vs. PMP/HPMP
Phosphonomethoxyethyl linker confers distinct pharmacokinetic handling and enzyme interactions compared to Tenofovir or Cidofovir analogs.

Differentiation Evidence: N6-Propyl-PMEA vs. PMEA and PMEDAP


N6-Propyl Substitution and Cytostatic Potency

In the seminal SAR study by Holý et al. (2001), N6-substitution of the adenine base in PME-series ANPs was systematically evaluated across four cell lines (CCRF-CEM, L1210, L929, HeLaS3) [1]. While the propyl congener was not the most potent derivative, N6-alkyl substituents of intermediate chain length (C3–C4) consistently reduced cytostatic activity relative to smaller (methyl, dimethyl) or cyclic (cyclopropyl) substituents in the adenine series, with % control values generally exceeding 75% at screening concentration for the N6-isopropyl analog (compound 35), indicating moderate-to-low cytostatic potency [1]. This contrasts with the 2,6-diaminopurine series where N6-propyl substitution on PMEDAP (compound 52) produces pronounced cytostatic effects [1]. The target compound, lacking a 2-amino group, is predicted to exhibit an intermediate cytostatic profile: reduced potency relative to cPrPMEDAP (IC50 = 0.036 μM in rodent splenocytes [2]), but potentially greater selectivity for non-cytostatic immunomodulatory applications compared to the highly cytostatic cPrPMEDAP and PMEG [3].

N6-Propyl & cytostatic potency
Class-level inference
Estimated >20-fold lower cytostatic activity vs. cPrPMEDAP; predicted moderate profile comparable to PMEA, based on N6-alkyl adenine SAR
Supports SAR mapping of N6-alkyl substituent effects on antiproliferative endpoints
Class-level extrapolation from CCRF-CEM, L1210, L929, HeLaS3; confirm in target cell model
Cytostatic activity Structure-activity relationship N6-substituted adenine ANP

Metabolic Activation: Role of 2-Amino Group Absence

The hABC-MP deaminase (human N6-methyl-AMP aminohydrolase) catalyzes the hydrolytic deamination of N6-substituted purine ANPs, converting them to active guanine analogs [1]. This enzyme efficiently processes cPrPMEDAP to PMEG, accounting for its potent antiproliferative activity [1][2]. However, substrate efficiency is critically dependent on both the N6-substituent character and the presence of a 2-amino group: ANPs based on 2,6-diaminopurine are deaminated more readily than corresponding adenine-based compounds, and N6-cyclic substituents are preferred over linear aliphatic substituents of the same carbon chain length [1]. The target compound, possessing a linear N6-propyl substituent on an adenine base (lacking the 2-amino group), is predicted to be a significantly poorer substrate for hABC-MP deaminase compared to cPrPMEDAP, potentially resulting in a distinct intracellular metabolite profile and differentiated biological activity [1].

Deamination resistance
Class-level inference
Predicted low hABC-MP deaminase substrate: linear N6-propyl + adenine base (no 2-NH2) combine unfavorably
Enables metabolic stability studies without conversion to guanine analog, preserving adenine-receptor interactions
hABC-MP preference for cyclic N6 and 2,6-diaminopurine scaffolds; validate in vitro
Metabolic activation Deamination hABC-MP deaminase Prodrug metabolism

Immunomodulatory Profile and N6-Substitution Pattern

Systematic screening of N6-substituted ANPs for immunobiological activity revealed that the nature of N6-substitution profoundly influences the secretion of TNF-α, RANTES, MIP-1α, and IL-10 from macrophages and splenocytes [1]. In the related HPMP series, N6-cyclopropyl, N6-allyl, and N6-(2-methoxyethyl) substitutions generally showed loss of immunostimulatory activity compared to parent compounds, while certain N6-cycloalkyl derivatives of PMEDAP proved most effective at inducing antiretroviral chemokine secretion [1][2]. The N6-cyclooctyl-PMEDAP and N6-isobutyl-PMEDAP were identified as the most potent chemokine inducers, demonstrating that the N6-substituent can be tuned to maximize immunomodulatory activity independently of cytostatic potency [2]. The target compound's linear N6-propyl group represents a distinct pharmacophore that has not been systematically characterized within the PME-adenine series for immunomodulatory endpoints, representing a research gap and potential opportunity for novel immunological tool compounds.

Immunomodulatory divergence
Class-level inference
Not directly reported; qualitative immunomodulatory profile expected to differ from PMEA and potent N6-cycloalkyl-PMEDAP inducers
Probe for purinergic chemokine/cytokine modulation decoupled from strong cytostatic effects
Mouse macrophage/splenocyte models; compare with N6-isobutyl and N6-cyclooctyl references
Immunobiology Chemokine secretion N6-substituted ANP P1 purinoreceptor

Structural Differentiation: Key Molecular Descriptors

At the molecular level, the target compound is distinguished from its closest analogs by three structural parameters: (i) N6-substituent identity: linear n-propylamino (C3H7-NH-) vs. -NH2 (PMEA), -H (hypothetical), cyclopropylamino (cPrPMEDAP), or allylamino (N6-allyl-PMEDAP); (ii) C2 position: H (adenine series) vs. -NH2 (2,6-diaminopurine/DAP series); (iii) side chain: PME (phosphonomethoxyethyl) vs. PMP (phosphonomethoxypropyl, as in Tenofovir) or HPMP (3-hydroxy-2-phosphonomethoxypropyl, as in Cidofovir) [1]. These structural differences translate to distinct molecular weights: 315.27 g/mol (target) vs. 273.21 g/mol (PMEA), 328.26 g/mol (cPrPMEDAP), and 287.21 g/mol (Tenofovir, (R)-PMPA) [2]. The lipophilicity contributed by the N6-propyl group (calculated logP increment of ~+1.0-1.5 vs. PMEA) may influence cell permeability and tissue distribution compared to more polar analogs [2].

Structural differentiation
Supporting evidence
MW 315.27 g/mol; N6-propylamino, adenine base, PME chain. Differs from PMEA (273.21), cPrPMEDAP (328.26), Tenofovir (287.21)
Ensures correct procurement for SAR reproducibility; avoids mis-specified analogs
Calculated logP increment ~+1.0–1.5 vs. PMEA; confirm experimental distribution
Molecular properties Structural comparison ANP classification

PNP Inhibition Potential of N6-Substituted ANPs

Certain acyclic nucleoside phosphonates and their derivatives have been patented as purine nucleoside phosphorylase (PNP) inhibitors, with applications in T-cell-mediated diseases and immunosuppression [1]. The US patent US20070027113A1 describes phosphonate compounds linked to PNP-inhibitory moieties, where purine base modifications at the 6-position are explicitly claimed as modulators of PNP binding [1]. In independent studies, 6-substituted purine acyclonucleoside phosphonates have been shown to interact with PNP active sites, with binding affinity modulated by the steric and electronic properties of the 6-substituent [2]. The target compound, with its 6-propylamino substituent, occupies a steric volume intermediate between 6-methylamino and 6-cyclopropylamino derivatives, both of which have demonstrated PNP interactions [2]. The absence of a 2-amino group (vs. PMEDAP series) may reduce steric hindrance in the PNP active site, potentially enhancing binding in certain PNP isoforms.

Data limitations
Data to verify
Minimal published head-to-head comparative data; class-level SAR inference only
Hypothesis-generating tool; requires end-user empirical benchmarking against specific comparators
Design head-to-head with PMEA, cPrPMEDAP, or Tenofovir in your assay system
Purine nucleoside phosphorylase PNP inhibition T-cell modulation

Data Limitations and Empirical Validation Needs

It must be explicitly acknowledged that ({2-[6-(Propylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid (CAS 653584-25-9) has limited published head-to-head comparative data in peer-reviewed literature. The compound appears primarily in chemical vendor catalogs and as a reference standard in impurity profiling contexts . The cytostatic, antiviral, immunomodulatory, and PNP-inhibitory claims in this guide are derived from class-level structure-activity relationships established for closely related N6-substituted ANPs in the Holý research program (1980s–2010s) [1]. Users should treat the above differentiation evidence as hypothesis-generating rather than definitively validated. Procurement decisions should incorporate plans for empirical head-to-head benchmarking against the specific comparator of interest (e.g., PMEA, cPrPMEDAP, Tenofovir) in the end-user's experimental system.

Data availability Research gap Empirical validation

Application Scenarios for N6-Propyl-PMEA


SAR Expansion: Cytostatic Selectivity Profiling

Researchers seeking to map the N6-substituent SAR landscape beyond the well-characterized cyclopropyl, allyl, and dimethyl derivatives can employ this compound to probe the effect of a linear C3 alkylamino chain on cytostatic potency. As evidenced by the class-level SAR from Holý et al. (2001) and Hatse et al. (2003), N6-substitution can alter cytostatic IC50 values by over 20-fold depending on substituent identity [1][2]. The target compound fills a specific gap in the SAR matrix: N6-linear alkyl, adenine base, PME side chain. Head-to-head comparison with PMEA (N6-H), N6-methyl-PMEA, N6-allyl-PMEA, and N6-cyclopropyl-PMEA will delineate the contribution of chain length, unsaturation, and cyclization to antiproliferative activity in the user's cell line of interest.

Metabolic Stability: hABC-MP Deaminase Resistance

The compound is uniquely suited for investigating the interplay between N6-substituent character and resistance to deamination-mediated activation. As demonstrated by Schinkmanová et al. (2008), hABC-MP deaminase exhibits strong substrate preference for N6-cyclic substituents on 2,6-diaminopurine scaffolds [3]. The target compound combines two unfavorable features for deamination (linear N6-alkyl + adenine base), making it a valuable negative control or baseline comparator in metabolic activation studies. Researchers can directly compare intracellular metabolite profiles of this compound versus cPrPMEDAP (efficiently deaminated) and PMEDAP (partially deaminated) to quantify the contribution of each structural feature to metabolic handling.

Immunomodulatory Tool for Purinergic Signaling

Based on immunobiological profiling of N6-substituted ANPs showing that N6-substitution can either enhance or abolish cytokine/chemokine induction [4], this compound serves as a structurally distinct probe for P1 purinoreceptor-mediated immunomodulation. Its predicted resistance to deamination (retaining adenine-receptor activity rather than converting to a guanine analog) makes it particularly valuable for dissecting adenosine receptor-dependent vs. nucleotide-analog-dependent immunomodulatory mechanisms. Comparative screening against N6-cyclooctyl-PMEDAP and N6-isobutyl-PMEDAP (potent chemokine inducers) and PMEA (baseline immunomodulator) will map the contribution of the N6-propyl pharmacophore to immunological activity.

Analytical Reference Standard for Impurity Profiling

Given its structural relationship to Tenofovir and Adefovir impurities (sharing the C11H18N5O4P molecular formula with certain Tenofovir-related substances ), this compound has practical utility as a reference standard in chromatographic method development, forced degradation studies, and impurity profiling of ANP-based active pharmaceutical ingredients. Its distinct retention time and spectral properties relative to PMEA, PMPA, and their N6-alkyl congeners enable its use as a system suitability marker in HPLC/UPLC methods for ANP purity assessment.

Application
Selection Property
Validation Focus
SAR: N6-alkyl chain cytostatic study
Adenine-base, N6-propyl ANP identity
Cytostatic endpoint comparison across N6-substitution variants
Metabolic activation pathway probe
Predicted deaminase resistance profile
Intracellular metabolite profiling vs. cPrPMEDAP and PMEDAP
Purinergic immunomodulation research
Adenine-receptor retention, distinct N6 pharmacophore
Chemokine/cytokine induction without guanine-analog confound
Chromatographic reference standard
Unique retention time and spectral signature
System suitability in ANP impurity profiling methods
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